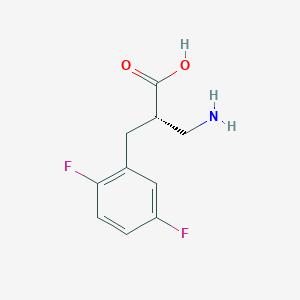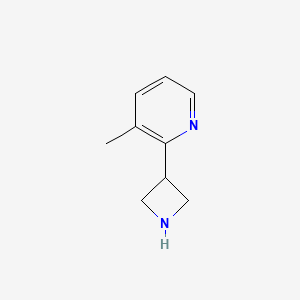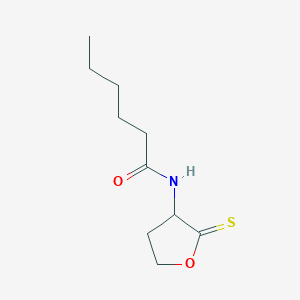
N-(2-thioxotetrahydrofuran-3-yl)hexanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-thioxotetrahydrofuran-3-yl)hexanamide:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-thioxotetrahydrofuran-3-yl)hexanamide typically involves the reaction of hexanoic acid with a suitable thioxotetrahydrofuran derivative. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride to facilitate the formation of the amide bond. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: N-(2-thioxotetrahydrofuran-3-yl)hexanamide can undergo various chemical reactions, including:
Oxidation: The thioxotetrahydrofuran ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding tetrahydrofuran derivative.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various N-substituted amides and esters.
Applications De Recherche Scientifique
N-(2-thioxotetrahydrofuran-3-yl)hexanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-(2-thioxotetrahydrofuran-3-yl)hexanamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit bacterial growth by interfering with the synthesis of essential proteins or enzymes. In cancer cells, it may induce apoptosis by activating specific signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
N-(2-oxotetrahydrofuran-3-yl)hexanamide: This compound is structurally similar but contains an oxo group instead of a thioxo group.
N-hexanoyl-L-homoserine lactone: Another related compound with a lactone ring instead of a thioxotetrahydrofuran ring.
Uniqueness: N-(2-thioxotetrahydrofuran-3-yl)hexanamide is unique due to the presence of the thioxotetrahydrofuran ring, which imparts distinct chemical and biological properties. This structural feature can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C10H17NO2S |
|---|---|
Poids moléculaire |
215.31 g/mol |
Nom IUPAC |
N-(2-sulfanylideneoxolan-3-yl)hexanamide |
InChI |
InChI=1S/C10H17NO2S/c1-2-3-4-5-9(12)11-8-6-7-13-10(8)14/h8H,2-7H2,1H3,(H,11,12) |
Clé InChI |
KQFCPSNQFBHUKA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(=O)NC1CCOC1=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propan-1-amine](/img/structure/B12957540.png)

![2,2'-(9,9'-Spirobi[fluorene]-2,2'-diylbis(oxy))bis(ethan-1-ol)](/img/structure/B12957550.png)
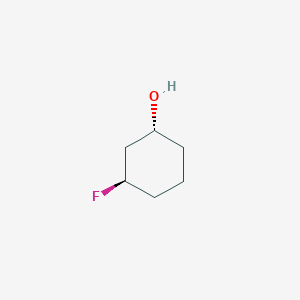
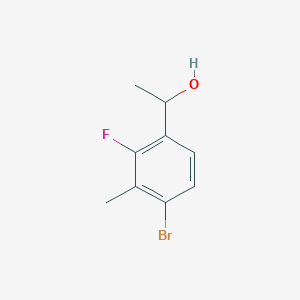
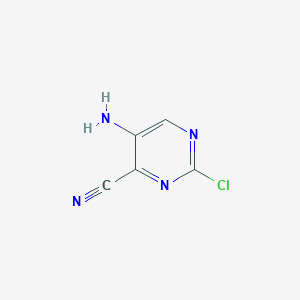
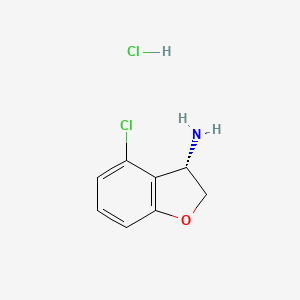

![(3aS,9bS)-6,9-Dimethyl-3-methylene-3,3a,4,5-tetrahydroazuleno[4,5-b]furan-2(9bH)-one](/img/structure/B12957581.png)
![tert-Butyl 5-chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine-1-carboxylate](/img/structure/B12957588.png)
